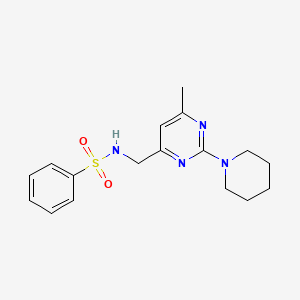

![molecular formula C17H14F3NO3S2 B2641442 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097934-28-4](/img/structure/B2641442.png)

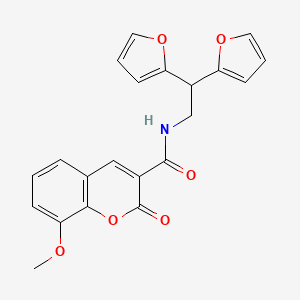

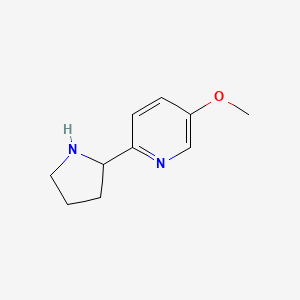

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing furan and thiophene rings, such as the one you mentioned, are often of interest in medicinal chemistry due to their potential biological activities . Furan is a five-membered ring with four carbon atoms and one oxygen atom, while thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the heterocyclic rings (furan and thiophene) followed by various substitution reactions . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy . The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis

The chemical reactions of these compounds can involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the furan and thiophene rings, as well as the specific substituents on these rings .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Approaches :The compound "N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide" is part of a broader category of benzene sulfonamide derivatives that have been studied for various scientific applications. Although the exact compound is not directly mentioned, related compounds provide insight into synthetic approaches and potential applications. For instance, certain benzene sulfonamide derivatives were synthesized by reacting alkyl/aryl isothiocyanates with celecoxib, followed by the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol (Küçükgüzel et al., 2013). Another approach involved the sulfonation of 3-aroylthiophenes and furans with sulfuric acid in acetic anhydride, affording regioselectively-substituted heterocycles (Hartman & Halczenko, 2009).

Characterization and Properties :These compounds undergo various characterization techniques, including FT-IR, 1HNMR, spectral methods, and X-ray crystallography to determine their structural and chemical properties. For example, the crystal structure of a related compound, 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran, was analyzed to understand the molecular conformation and interactions within the crystal lattice (Choi & Lee, 2014).

Potential Applications

Electrochromic Materials :Some derivatives, like bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, have been explored for their electrochromic properties. They are synthesized and characterized for their potential use in smart windows, displays, and other devices where color change under an electric field is desirable (Sotzing, Reynolds & Steel, 1996).

Organic Synthesis :Compounds involving furan and thiophene units are key in organic synthesis, offering pathways to construct complex molecules. For example, photoinduced direct oxidative annulation of certain furan and thiophene derivatives provides access to highly functionalized polyheterocyclic compounds, indicating their role in the synthesis of pharmaceuticals and organic materials (Jin Zhang et al., 2017).

Mécanisme D'action

The mechanism of action of such compounds would depend on their specific biological activity. Many heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO3S2/c18-17(19,20)13-3-1-4-14(9-13)26(22,23)21-10-15(12-6-8-25-11-12)16-5-2-7-24-16/h1-9,11,15,21H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSVWAHVJBSGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2641359.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2641370.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2641373.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2641376.png)

![N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2641377.png)